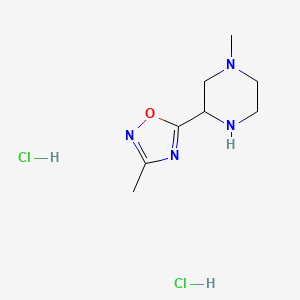![molecular formula C8H6IN3O2 B13512851 methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the reaction of a pyrazole derivative with a pyridine derivative. One common method involves the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a suitable solvent, followed by the addition of phosphorus oxychloride . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also have a fused heterocyclic structure and exhibit similar biological properties.
Uniqueness
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives with different functional groups. This versatility makes it a valuable compound for medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C8H6IN3O2 |
|---|---|
Peso molecular |
303.06 g/mol |
Nombre IUPAC |
methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)5-3-2-4-6(9)11-12-7(4)10-5/h2-3H,1H3,(H,10,11,12) |
Clave InChI |
AHHNESLBRALPGA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=NNC(=C2C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)



![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride](/img/structure/B13512821.png)
![N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride](/img/structure/B13512827.png)


